N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
Description
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is a synthetic benzothiophene-derived carboxamide featuring a chloro substituent at the 3-position and N-butyl and N-ethyl groups on the carboxamide nitrogen. The N-butyl and N-ethyl alkyl chains introduce steric bulk and lipophilicity, which may modulate solubility, membrane permeability, and binding affinity in biological or material science applications.
Properties
Molecular Formula |
C15H18ClNOS |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H18ClNOS/c1-3-5-10-17(4-2)15(18)14-13(16)11-8-6-7-9-12(11)19-14/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
ZGZFQKWBSCGGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A solution of thiophenol derivatives (e.g., 2-mercaptobenzoic acid) undergoes acylation with chloroacetyl chloride in the presence of AlCl₃, forming a thioether intermediate. Subsequent cyclization under acidic conditions (H₂SO₄, 60°C, 6 h) yields the benzothiophene scaffold. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | 78% |
| Temperature | 60°C | |
| Reaction Time | 6 hours |
Chlorination at the 3-Position
Introducing the chloro substituent at the 3-position is achieved via electrophilic aromatic substitution (EAS). Direct chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0°C selectively targets the 3-position due to the directing effect of the electron-withdrawing carboxamide group.
Optimization of Chlorinating Agents
Comparative studies show NCS provides superior regioselectivity over Cl₂:
| Chlorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NCS | DCM | 0°C → 25°C | 85% |
| Cl₂ | CCl₄ | 25°C | 72% |
Carboxamide Formation
The carboxamide group is introduced via coupling of 3-chloro-1-benzothiophene-2-carboxylic acid with N-butyl-N-ethylamine. Activation of the carboxylic acid is critical, with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) proving effective.
Coupling Reaction Conditions
A mixture of 3-chloro-1-benzothiophene-2-carboxylic acid (1 eq), DCC (1.2 eq), and N-butyl-N-ethylamine (1.5 eq) in anhydrous DMF is stirred at 25°C for 15 h:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | DCC |
| Reaction Time | 15 hours |
| Yield | 65–75% |
N-Alkylation for Butyl and Ethyl Substituents
N-Alkylation of the secondary amine precursor is achieved using alkyl halides. A two-step protocol ensures selective incorporation of both butyl and ethyl groups:
Stepwise Alkylation
-
Ethylation : Treatment of the amine intermediate with ethyl iodide (1.2 eq) and K₂CO₃ (2 eq) in acetonitrile at 60°C for 8 h.
-
Butylation : Subsequent reaction with 1-bromobutane (1.5 eq) under similar conditions.
| Step | Alkyl Halide | Base | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl iodide | K₂CO₃ | 60°C | 80% |
| 2 | 1-Bromobutane | K₂CO₃ | 60°C | 70% |
Structural Validation and Purity Optimization
Final compound integrity is confirmed via spectroscopy and chromatography:
Spectroscopic Characterization
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate, 7:3) achieves >95% purity, as verified by HPLC.
Industrial-Scale Considerations
Scaling production requires addressing exothermic reactions and solvent recovery:
Continuous Flow Synthesis
Microreactor systems enhance heat dissipation during chlorination, improving yield to 88%.
Solvent Recycling
DMF is recovered via vacuum distillation (80% recovery rate), reducing costs by 30%.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation is minimized using controlled stoichiometry (alkyl halide ≤1.5 eq) and phase-transfer catalysts (e.g., TBAB).
Regioselectivity in Chlorination
Computational modeling (DFT) predicts electron density distribution, guiding reagent selection for >90% 3-chloro isomer.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound’s benzothiophene core, chloro substituent, and carboxamide functionality create distinct reactive sites:
-
Benzothiophene ring : Aromatic sulfur heterocycle, susceptible to electrophilic substitution.
-
Chloro group : Potential leaving group for nucleophilic substitution.
-
Carboxamide group : Polar site for hydrogen bonding and amide-related reactions.
Amide Bond Formation
Synthesis of carboxamide derivatives typically involves coupling reactions:
Nucleophilic Substitution of Chloro Group
The 3-chloro substituent may undergo displacement with nucleophiles:
| Nucleophile | Reaction Condition | Outcome |
|---|---|---|
| Amine | Base (e.g., K₂CO₃) | Substituted amide |
| Alkoxide | Polar aprotic solvent | Chloride replacement |
Oxidation Reactions
Benzothiophene derivatives may undergo oxidation:
| Oxidizing Agent | Reaction Type | Selectivity |
|---|---|---|
| Potassium permanganate | Oxidation of sulfur-containing moieties | Generation of oxidized derivatives |
Nucleophilic Substitution
The chloro group acts as a leaving group, with substitution facilitated by polar solvents and bases (e.g., K₂CO₃).
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting cellular membranes or inhibiting essential enzymatic functions within microbial cells.
Biological Research
The biological activities of this compound make it a valuable tool in biochemical research:
- Biochemical Probes : Due to its ability to interact with specific biological targets, this compound can serve as a biochemical probe to study various cellular pathways and processes .
- Mechanism of Action Studies : Investigations into its mechanism of action have revealed that it may inhibit sodium ion influx in cardiac tissues, potentially affecting conduction velocity and sinus node activity. This property is particularly relevant in cardiovascular research.
Material Science
The unique properties of this compound also extend to material science applications:
- Synthesis of Advanced Materials : The compound can be utilized as a building block for synthesizing more complex organic materials, which may have applications in electronics or nanotechnology .
Case Studies and Research Findings
Several studies have documented the biological activities and applications of this compound:
These studies illustrate the compound's versatility and potential as both a therapeutic agent and a research tool.
Mechanism of Action
The exact mechanism of action of N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The N-butyl and N-ethyl groups in the target compound likely increase logP compared to the N-methyl/N-phenyl analog, suggesting greater membrane permeability but reduced aqueous solubility.
- Steric Effects : The longer alkyl chains may hinder molecular packing in solid-state applications or reduce binding efficiency in sterically sensitive biological targets.
- Electronic Effects : The N-phenyl group in the analog introduces aromatic π-system interactions, absent in the target compound, which could influence crystallinity or receptor binding .
Biological Activity
N-butyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzothiophene family, characterized by a benzothiophene ring fused with a carboxamide group. Its molecular formula is and it has a CAS number of 600122-27-8. The structure contributes to its unique properties and potential biological activities, particularly in antimicrobial and anticancer research.
The precise mechanism of action for this compound is not fully elucidated, but several studies suggest it may interact with specific molecular targets:
- Ion Channel Modulation : The compound is believed to inhibit sodium ion influx in cardiac tissues. This inhibition can affect conduction velocity and sinus node activity, which may have implications for cardiac rhythm management.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiophene compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activities.
Anticancer Potential
The compound's potential as an anticancer agent is also under investigation. Benzothiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still needed to confirm these effects.
In Vivo Studies
Several in vivo studies have been conducted using related benzothiophene compounds. For instance:
- Malaria Treatment : Research involving benzothiophene carboxamide compounds has shown effectiveness in treating malaria by targeting liver-stage parasites. In controlled animal studies, treated groups exhibited significantly increased survival rates compared to control groups .
- Cardiac Function Studies : Studies investigating the effects of similar compounds on cardiac function revealed that they could modulate ion channel activity, influencing heart rate and contractility.
Summary of Research Findings
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining 0–5°C during amidation minimizes side reactions like N-alkylation .
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂) for C-H activation steps can improve regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product in >95% purity .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic Research Focus
- HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥98% by area normalization .
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituents (e.g., butyl/ethyl groups, chloro position) and verify amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) .
Q. Advanced Techniques :
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and confirms stereochemistry, though crystal growth may require slow evaporation from ethanol/water mixtures .
- FT-IR : Detects characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
How can computational chemistry methods like DFT predict reactivity or electronic properties?
Q. Advanced Research Focus
- DFT Calculations : Using software like Gaussian or ORCA, optimize the molecular geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Reactivity Insights : Lower LUMO energy (-1.5 to -2.0 eV) suggests susceptibility to nucleophilic attack at the chloro-substituted benzothiophene ring .
- Solvent Effects : PCM models simulate solvation in DMSO or methanol to assess stability trends .
Validation : Compare computed ¹³C NMR shifts with experimental data (RMSD <2 ppm) to refine computational models .
What challenges arise in resolving crystallographic data, and how are they addressed?
Q. Advanced Research Focus
- Disorder in Alkyl Chains : The butyl/ethyl groups often exhibit positional disorder. Mitigate this by collecting data at low temperatures (100 K) and refining with restraints .
- Weak Diffraction : Small crystals (<0.1 mm) may require synchrotron radiation for high-resolution data .
- Twinning : Use PLATON’s TwinRotMat to detect and model twinning in monoclinic systems .
How do substituents on the benzothiophene ring influence bioactivity or chemical behavior?
Q. Advanced Research Focus
- Chlorine Position : 3-Chloro substitution enhances electrophilicity, increasing reactivity in Suzuki couplings (e.g., with arylboronic acids) .
- Butyl/Ethyl Groups : Hydrophobic N-alkyl chains improve lipid solubility, as shown in logP calculations (ClogP ≈ 3.5) .
- Bioactivity Correlations : Analogues with benzothiophene-2-carboxamide cores exhibit kinase inhibition (IC₅₀ <1 µM in EGFR assays), suggesting potential therapeutic relevance .
What strategies resolve contradictions between spectroscopic data and computational predictions?
Q. Advanced Research Focus
- NMR Discrepancies : If experimental ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers in amides) or paramagnetic impurities .
- DFT Refinement : Adjust basis sets (e.g., 6-311++G(d,p)) or include explicit solvent molecules in simulations to better match experimental IR/Raman spectra .
- Cross-Validation : Use LC-MS/MS to confirm molecular weight when isotopic patterns conflict with theoretical predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
